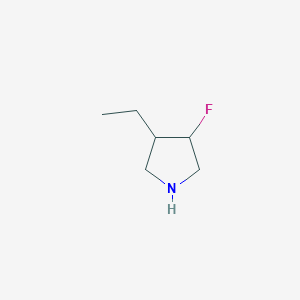
cis-3-Ethyl-4-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Ethyl-4-fluoropyrrolidine: is a chemical compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of both an ethyl and a fluorine substituent on the pyrrolidine ring makes this compound particularly interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-ethyl-4-fluoropyrrolidine can be achieved through several methods. One common approach involves the functionalization of preformed pyrrolidine rings. For instance, starting from a pyrrolidine derivative, selective fluorination and ethylation can be carried out under controlled conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Ethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
cis-3-Ethyl-4-fluoropyrrolidine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cis-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins and enzymes, potentially altering their activity. This can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
cis-3-Fluoro-4-hydroxypyrrolidine: Similar in structure but with a hydroxyl group instead of an ethyl group.
3-Ethyl-4-fluoropyrrolidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-Fluoropyrrolidine: Lacks the ethyl group, making it less complex.
Uniqueness: cis-3-Ethyl-4-fluoropyrrolidine is unique due to the combination of the ethyl and fluorine substituents on the pyrrolidine ring. This specific arrangement can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
3-ethyl-4-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
JPLZKJOOUSWLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















